A Comprehensive Technical Guide to the Chemical Properties and Applications of Fmoc-Aib-OH
A Comprehensive Technical Guide to the Chemical Properties and Applications of Fmoc-Aib-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH) is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of peptide chemistry and drug development.[1][2] Its unique structural feature, the presence of two methyl groups on the α-carbon, imparts significant steric hindrance.[1][2] This steric bulk is instrumental in inducing stable secondary structures, such as 310- and α-helices, in peptides.[3] Consequently, peptides incorporating Aib residues often exhibit enhanced stability against enzymatic degradation and possess improved pharmacokinetic profiles, making them attractive candidates for therapeutic applications.[4]
This technical guide provides a comprehensive overview of the chemical properties of Fmoc-Aib-OH, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a discussion of the challenges and strategies associated with its incorporation into peptide chains.
Chemical and Physical Properties of Fmoc-Aib-OH
Fmoc-Aib-OH is a white to off-white crystalline powder.[3][4] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Synonyms | Fmoc-α-aminoisobutyric acid, Fmoc-α-methylalanine | [4][5] |
| CAS Number | 94744-50-0 | [4][6] |
| Molecular Formula | C₁₉H₁₉NO₄ | [4][6] |
| Molecular Weight | 325.36 g/mol | [6][7] |
| Melting Point | 175 - 188 °C | [3][4][8] |
| Appearance | White to off-white powder | [3][4] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. 1 mmol is clearly soluble in 2 mL of DMF. | [3][6][9] |
| Storage Conditions | 0 - 8 °C | [4] |
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Aib-OH into a peptide sequence via SPPS follows the general principles of Fmoc chemistry. However, due to the steric hindrance of the Aib residue, modifications to standard protocols are often necessary to ensure efficient coupling.[1][2]
General Workflow for SPPS using Fmoc-Aib-OH
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis and highlights the key stages for the incorporation of an Fmoc-Aib-OH residue.
Resin Preparation and Swelling
-
Select a resin appropriate for the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[10][11]
-
Place the resin in a reaction vessel and add a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin beads.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12] This ensures that the reactive sites within the resin are accessible.
-
After swelling, drain the solvent.
Fmoc Deprotection
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[10][12]
-
Agitate the mixture for an initial 2-3 minutes, then drain the solution.[13]
-
Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for an additional 15-30 minutes to ensure complete removal of the Fmoc protecting group.[10]
-
Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]
Coupling of Fmoc-Aib-OH
Due to the steric hindrance of the α,α-disubstituted nature of Aib, the coupling step is often slower and more challenging than for standard proteinogenic amino acids.[1][2] The choice of coupling reagents and reaction conditions is critical for achieving high coupling efficiency.
Recommended Coupling Reagents:
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling hindered amino acids.[14][15]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another robust coupling reagent suitable for this purpose.[6]
-
Carbodiimides with Additives: A combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with an additive like Oxyma Pure (Ethyl cyanohydroxyiminoacetate) has been shown to be very effective, particularly with microwave assistance.[3][15]
Coupling Protocol (using HATU):
-
In a separate vessel, dissolve Fmoc-Aib-OH (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.
-
Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid. Allow the pre-activation to proceed for 1-2 minutes.[12]
-
Add the activated Fmoc-Aib-OH solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for an extended period, typically 2-4 hours, or even overnight, at room temperature.[1] Microwave irradiation can significantly shorten the required reaction time.[2][3]
Monitoring the Coupling Reaction
-
After the coupling reaction, take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform a qualitative test, such as the Kaiser test (ninhydrin test), to detect the presence of free primary amines.[16]
-
A negative Kaiser test (yellow beads) indicates that the coupling is complete. A positive test (blue beads) signifies incomplete coupling.
-
If the coupling is incomplete, a second coupling (double coupling) with fresh reagents is recommended.[16]
Capping of Unreacted Amines
If unreacted amines persist after a double coupling, it is advisable to cap them to prevent the formation of deletion peptide sequences.
-
Wash the resin with DMF.
-
Add a capping solution, typically a mixture of acetic anhydride and a base like DIPEA or pyridine in DMF, to the resin.
-
Agitate for 15-30 minutes.
-
Wash the resin thoroughly with DMF.
Cleavage of the Peptide from the Resin and Side-Chain Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any side-chain protecting groups.
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).[17][18]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[19]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Fmoc-Aib-OH is a valuable building block for the synthesis of peptides with enhanced structural stability and biological activity. While its incorporation into peptide chains presents challenges due to steric hindrance, these can be effectively overcome by optimizing the coupling conditions, including the use of potent coupling reagents and extended reaction times or microwave assistance. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and drug development professionals to successfully utilize Fmoc-Aib-OH in their peptide synthesis endeavors. A thorough understanding of the chemical properties and synthetic nuances of this unique amino acid derivative is paramount to harnessing its full potential in the creation of novel and effective peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy Fmoc-L-Ile-Aib-OH [smolecule.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
